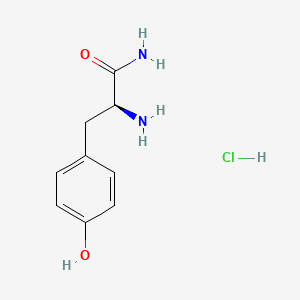

H-Tyr-NH2 hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

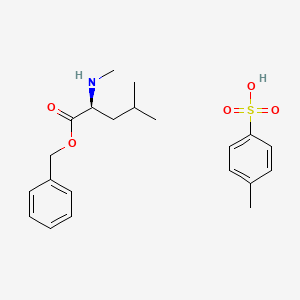

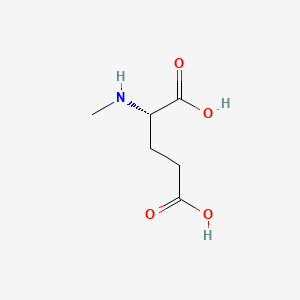

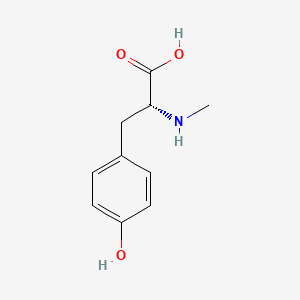

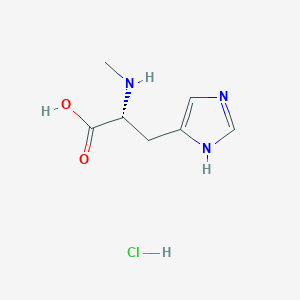

H-Tyr-NH2 HCl, also known as N-acetyl-L-tyrosine, is a synthetic form of the amino acid tyrosine. It is used in scientific research and laboratory experiments as a precursor to other compounds, as a reagent in biochemical reactions, and as a neurotransmitter modulator. H-Tyr-NH2 HCl is a versatile compound with a variety of applications in the laboratory and in scientific research.

Aplicaciones Científicas De Investigación

Analgesic Research

H-Tyr-NH2 hcl is used in the study of analgesics, substances that relieve pain. For instance, it is a component of the tetrapeptide H-Tyr-D-Arg-Phe-Gly-NH2 (Taphalgin), a synthetic derivative of dermorphine . Taphalgin has been evaluated in the tail-flick test in mice, a common method for assessing analgesic activity. The compound significantly prolongs the tail-flick latency when administered in the dose range 0.01 – 5 mg/kg .

Opioid Receptor Research

The compound H-Tyr-D-Arg-Phe-Gly-NH2, which includes H-Tyr-NH2 hcl, has been selected for development as a potential analgesic drug based on its close similarity to the structure of natural peptides and its presumed mechanism of interaction with μ-opioid receptors . This makes H-Tyr-NH2 hcl valuable in research related to opioid receptors and their subsequent desensitization .

Enzymatic Degradation Studies

The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine, which includes H-Tyr-NH2 hcl, makes the molecule more resistant to enzymatic degradation . This property is useful in studies related to enzymatic degradation and stability of compounds.

Drug Design

The discovery of endogenous opioid peptides has highlighted the potential of designing drugs based on them . H-Tyr-NH2 hcl, being a part of such peptides, plays a crucial role in the research and development of new drugs.

Study of Side Effects

As the depth of modification of dermorphine increases, the biological activity changes, manifesting as an increased risk of side effects . H-Tyr-NH2 hcl, being a part of modified dermorphine, is used in the study of these side effects.

Comparative Studies

The analgesic effect of a single subcutaneous injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose . This makes H-Tyr-NH2 hcl useful in comparative studies of different analgesics.

Propiedades

IUPAC Name |

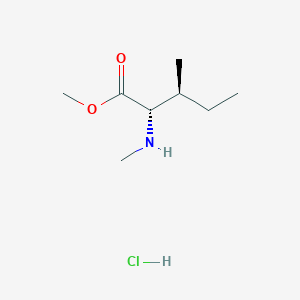

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIMJFKFXYQUBZ-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669542 |

Source

|

| Record name | L-Tyrosinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Tyr-NH2 hcl | |

CAS RN |

53559-18-5 |

Source

|

| Record name | L-Tyrosinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)